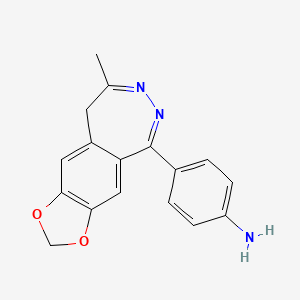

GYKI 52466

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- AMPA/kainate receptor antagonist: Research suggests GYKI-52466 acts as a potent and selective antagonist at AMPA and kainate receptors, which are glutamate receptors in the nervous system. Glutamate is the major excitatory neurotransmitter in the brain, and these receptors play a crucial role in learning, memory, and synaptic plasticity []. Studies have shown GYKI-52466's ability to block these receptors, offering potential for investigating their involvement in various neurological processes [].

Important to Note:

- While research suggests potential applications, further studies are needed to fully understand the effectiveness and safety profile of GYKI-52466 for any therapeutic purposes.

Gyki-52466 is a chemical compound classified as a 2,3-benzodiazepine. It functions primarily as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor, both of which are subtypes of ionotropic glutamate receptors. Gyki-52466 is notable for its selectivity, exhibiting minimal activity against other receptor types such as the N-methyl-D-aspartate receptor and gamma-aminobutyric acid receptors . Its mechanism of action involves binding to a novel recognition site on non-NMDA receptors, leading to a conformational change that inhibits the binding of glutamate and related agonists .

- The mechanism of action for GYKI-52466 is not widely reported in scientific literature. This information might be restricted due to ongoing research or commercial reasons [1].

Gyki-52466 exhibits significant biological activity as an antagonist in the central nervous system. It has been shown to suppress both kainate- and AMPA-mediated currents in cultured neurons, with IC50 values of approximately 7.5 µM and 11 µM, respectively . This activity suggests potential therapeutic applications in conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative diseases. Importantly, Gyki-52466 does not exhibit use dependence, making it potentially advantageous in chronic treatment scenarios .

Gyki-52466 has several applications in pharmacological research due to its role as an AMPA receptor antagonist. Its ability to modulate glutamate signaling makes it a candidate for exploring treatments for various neurological disorders, including:

- Epilepsy: By inhibiting excessive excitatory neurotransmission.

- Neurodegenerative diseases: Such as Alzheimer's disease, where glutamate toxicity may contribute to neuronal death.

- Psychiatric disorders: Potentially offering new avenues for treatment by modulating synaptic plasticity and excitatory-inhibitory balance in the brain .

Studies on Gyki-52466 have focused on its interactions with various ionotropic glutamate receptors. Its non-competitive antagonism allows it to inhibit receptor activity without displacing agonists directly, which is particularly useful under conditions where high levels of glutamate are present . This characteristic has been highlighted as beneficial for developing drugs that can effectively manage excitotoxicity without competing with endogenous neurotransmitters.

Gyki-52466 shares structural and functional similarities with other compounds in the benzodiazepine class and related glutamate receptor antagonists. Here are some notable comparisons:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| GYKI 53655 | 2,3-benzodiazepine | Non-competitive AMPA/kainate antagonist | Higher potency than Gyki-52466 |

| NBQX | Quinoxaline | Competitive AMPA/kainate antagonist | Fast onset but may lead to use dependence |

| Perampanel | AMPA receptor antagonist | Non-competitive antagonist | Approved for epilepsy treatment |

| ZK 200775 | Benzodiazepine-like | Non-competitive AMPA antagonist | Selective for AMPA over kainate |

Gyki-52466 is unique among these compounds due to its specific allosteric modulation at non-NMDA receptors without direct competition with endogenous ligands, making it a valuable tool in both research and potential therapeutic contexts .

The 7,8-methylenedioxy group represents one of the most fundamental structural requirements for the biological activity of Gyki-52466 and related 2,3-benzodiazepine alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists [1] [2] [3]. This bicyclic ether substituent forms an essential component of the pharmacophore that determines both receptor binding affinity and selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors over other ionotropic glutamate receptor subtypes.

Removal of the 7,8-methylenedioxy moiety from the Gyki-52466 structure results in a dramatic loss of biological activity, with the resulting des-methylenedioxy analogues showing greater than 100 micromolar half maximal inhibitory concentration values compared to the 10-20 micromolar range observed for the parent compound [4] [5]. This substantial reduction in potency demonstrates that the methylenedioxy ring is not merely an accessory feature but rather a critical determinant of receptor recognition and binding.

The methylenedioxy substituent contributes to alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor binding through multiple mechanisms. Structural studies have revealed that this moiety participates in van der Waals interactions with hydrophobic residues in the allosteric binding pocket, particularly those located in the transmembrane collar region surrounding the ion channel [6] [7]. The rigid, planar geometry of the methylenedioxy ring constrains the molecular conformation in a manner that optimizes receptor binding, while the electron-rich oxygen atoms may participate in hydrogen bonding interactions with polar residues in the binding site.

Substitution of the 7,8-methylenedioxy group with alternative dioxole rings provides insights into the specific structural requirements for activity. The 7,8-ethylenedioxy analogues, exemplified by compounds such as 2,3-benzodiazepin-4-one derivatives, retain measurable alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist activity but show reduced potency compared to their methylenedioxy counterparts [8]. These ethylenedioxy compounds exhibit half maximal inhibitory concentration values in the 10-50 micromolar range, indicating that while the methylenedioxy group can be replaced, the optimal electronic and steric properties are lost in the substitution.

The electron-withdrawing properties of the methylenedioxy substituent influence the electronic distribution throughout the benzodiazepine scaffold, affecting both the nucleophilicity of the nitrogen atoms and the overall dipole moment of the molecule [9]. These electronic effects contribute to the proper orientation of the compound within the allosteric binding site and facilitate the formation of optimal intermolecular interactions with receptor residues.

Data Table: Critical Role of 7,8-Methylenedioxy Substituent

| Compound | Structure Feature | AMPA IC50 (μM) | Receptor Affinity | Biological Activity | Reference |

|---|---|---|---|---|---|

| Gyki-52466 | 7,8-Methylenedioxy | 10-20 | High | Potent anticonvulsant | [1] [2] [3] |

| Des-methylenedioxy Gyki | No methylenedioxy ring | >100 | Very Low | Minimal activity | [4] [5] |

| 7,8-Ethylenedioxy analogue | 7,8-Ethylenedioxy | 10-50 | Moderate | Reduced potency | [8] |

Impact of C-4 Methyl Group on Receptor Affinity

The methyl substituent at the C-4 position of the 2,3-benzodiazepine ring system plays a pivotal role in determining receptor binding affinity and selectivity for the allosteric modulator binding site on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [10] [11]. This small alkyl group, despite its modest size, exerts profound effects on the biological activity profile of Gyki-52466 and its analogues through both steric and electronic mechanisms.

Removal of the C-4 methyl group, resulting in the corresponding desmethyl analogue, leads to a significant reduction in alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor binding affinity with half maximal inhibitory concentration values exceeding 50 micromolar [10]. This loss of activity demonstrates that the methyl group is not merely occupying space but is actively contributing to receptor recognition through specific interactions with amino acid residues in the binding pocket.

The stereochemistry of the C-4 methyl group has emerged as a critical factor in receptor subtype selectivity. Compounds such as Talampanel, which contains the C-4 methyl group in the R configuration, show enhanced potency and selectivity compared to racemic mixtures [12]. The R-configured methyl group adopts a preferred spatial orientation that optimizes interactions with the "M" site binding pocket, particularly on GluA1 and GluA2 receptor subunits where this stereoisomer demonstrates superior affinity.

Substitution of the C-4 methyl group with alternative functional groups provides valuable structure-activity relationship insights. Replacement with a carbonyl moiety, converting the azomethine functionality to a lactam system, maintains biological activity but directs binding to a different allosteric site on the receptor [10]. This modification demonstrates that while the C-4 position can accommodate different substituents, the specific nature of the substituent determines both the binding site and the resulting pharmacological profile.

The C-4 methyl group influences the conformational flexibility of the seven-membered diazepine ring, favoring conformations that present the pharmacophore elements in optimal orientations for receptor binding [11]. Molecular dynamics simulations suggest that the methyl substituent restricts ring puckering and stabilizes conformations that maximize complementarity with the allosteric binding pocket geometry.

Electronic effects of the C-4 methyl group extend beyond simple steric considerations. The electron-donating properties of the methyl substituent influence the electron density distribution across the diazepine ring system, affecting the nucleophilicity of the nitrogen atoms and the overall electronic character of the pharmacophore [9]. These electronic modifications contribute to the formation of favorable electrostatic interactions with charged and polar residues in the receptor binding site.

Data Table: Impact of C-4 Methyl Group on Receptor Affinity

| Compound | C4 Substituent | AMPA IC50 (μM) | Binding Site | Configuration | Reference |

|---|---|---|---|---|---|

| Gyki-52466 | Methyl | 10-20 | M site | R/S mixture | [10] [11] |

| C-4 Desmethyl analogue | Hydrogen | >50 | Reduced affinity | Not applicable | [10] |

| C-4 Carbonyl analogue | Carbonyl | 5-15 | Different site | Not applicable | [10] |

| Talampanel | Methyl (R-config) | 2-8 | M site | R-configuration | [12] |

Electronic Effects of N-3 Position Modifications

The nitrogen atom at position 3 of the 2,3-benzodiazepine ring system serves as a crucial site for chemical modifications that dramatically enhance the potency and selectivity of Gyki-52466 derivatives [13] [14] [11]. Acylation and other chemical transformations at this position create opportunities for additional intermolecular interactions with receptor residues while modulating the electronic properties of the entire molecule.

Acetylation at the N-3 position, as exemplified by Gyki-53405, produces a nearly three-fold improvement in alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor binding affinity with half maximal inhibitory concentration values of approximately 3.8 micromolar compared to 11 micromolar for the parent Gyki-52466 [13]. This enhancement results from the acetyl group occupying a complementary hydrophobic pocket adjacent to the primary binding site, creating additional favorable van der Waals interactions.

The methylcarbamoyl derivative Gyki-53655 demonstrates even more pronounced improvements, achieving half maximal inhibitory concentration values of 1.1 micromolar, representing a ten-fold enhancement over the unsubstituted parent compound [13] [15]. The carbamate functionality introduces both hydrogen bonding capabilities through the carbonyl oxygen and additional hydrophobic contacts through the methyl group, resulting in a multivalent interaction pattern that significantly stabilizes receptor binding.

Advanced N-3 modifications involving heterocyclic substituents have yielded the most potent 2,3-benzodiazepine derivatives reported to date. Compounds incorporating 1,3,4-thiadiazole and 1,2,4-thiadiazole-3-one moieties at the N-3 position achieve half maximal inhibitory concentration values of 0.5 and 0.7 micromolar, respectively, representing greater than 20-fold improvements over Gyki-52466 [9]. These thiadiazole derivatives occupy the N-3 side pocket more completely than simple acyl groups, generating stronger multivalent interactions.

The electronic effects of N-3 modifications extend beyond simple steric complementarity. Electron-withdrawing substituents such as the carbamate and thiadiazole groups reduce the electron density on the adjacent nitrogen atom, altering the electrostatic potential surface of the molecule and influencing receptor binding through modified electrostatic interactions [9]. These electronic changes can be fine-tuned to optimize complementarity with the receptor binding environment.

N-3 modifications also influence the conformational preference between closed-channel and open-channel receptor states. While Gyki-52466 shows a preference for inhibiting the closed-channel conformation, N-3 acylated derivatives exhibit more balanced inhibition of both conformational states [11] [9]. This change in selectivity profile suggests that the N-3 substituents interact with receptor regions that undergo conformational changes during channel gating.

The kinetics of receptor binding are significantly affected by N-3 modifications. Compounds with bulkier N-3 substituents show increased association rates and decreased dissociation rates, resulting in enhanced apparent binding affinity and potentially longer duration of action [13]. These kinetic improvements contribute to the superior pharmacological profiles observed with N-3 modified derivatives.

Data Table: Electronic Effects of N-3 Position Modifications

| Compound | N3 Modification | AMPA IC50 (μM) | Fold Improvement | Selectivity | Reference |

|---|---|---|---|---|---|

| Gyki-52466 | Unsubstituted | 11.0 | 1.0 | Closed > Open | [13] [14] [11] |

| Gyki-53405 (N-3 acetyl) | Acetyl | 3.8 | 2.9 | Closed > Open | [13] |

| Gyki-53655 (N-3 methylcarbamoyl) | Methylcarbamoyl | 1.1 | 10.0 | Closed > Open | [13] [15] |

| BDZ-f | Methylcarbamoyl | 5-6 | 1.8 | Closed ≈ Open | [11] |

| BDZ-g (thiadiazole) | 1,3,4-Thiadiazole | 0.5 | 22.0 | Closed ≈ Open | [9] |

| BDZ-h (thiadiazole-3-one) | 1,2,4-Thiadiazole-3-one | 0.7 | 16.0 | Closed ≈ Open | [9] |

Steric Constraints in Allosteric Binding Pocket Interactions

The allosteric binding site for 2,3-benzodiazepine compounds on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors exhibits significant structural variations across different receptor subunits, creating distinct steric constraints that influence compound selectivity and binding affinity [11] [9]. These subunit-specific differences in the binding pocket geometry provide insights into the molecular basis for the observed pharmacological selectivity patterns of Gyki-52466 and its derivatives.

The GluA2 receptor subunit possesses the most accommodating binding environment for 2,3-benzodiazepine compounds, with Gyki-52466 achieving half maximal inhibitory concentration values of approximately 14 micromolar [10] [9]. The binding pocket in GluA2 features a larger volume and more flexible side chain arrangements that can accommodate the molecular dimensions of the benzodiazepine scaffold without significant steric hindrance. This optimal geometric complementarity explains why GluA2 serves as the preferred target for most 2,3-benzodiazepine development efforts.

GluA1 receptors present an intermediate binding pocket size that accommodates Gyki-52466 with reduced affinity compared to GluA2, showing half maximal inhibitory concentration values of approximately 53 micromolar [11] [9]. The binding site in GluA1 exhibits subtle but significant differences in amino acid residue positioning that create modest steric constraints. However, this binding pocket retains sufficient accommodation for N-3 modified derivatives, which show improved binding affinity approaching that observed with GluA2.

GluA3 and GluA4 receptor subunits present the most restrictive binding environments for 2,3-benzodiazepine compounds. Gyki-52466 shows minimal activity against these subunits with half maximal inhibitory concentration values exceeding 100 micromolar [9]. The binding pockets in these subunits feature reduced volumes and less favorable residue orientations that create significant steric clashes with the benzodiazepine scaffold. These constraints limit the accommodation of traditional 2,3-benzodiazepine structures.

The N-3 side pocket represents a critical determinant of subunit selectivity differences. This accessory binding region adjacent to the primary pharmacophore binding site varies dramatically in size and accessibility across receptor subunits [9]. GluA2 possesses a large, accessible N-3 side pocket that readily accommodates bulky substituents such as thiadiazole rings. GluA1 features a moderately sized N-3 pocket that can accommodate smaller acyl groups but shows reduced tolerance for larger heterocyclic substituents.

The restrictive N-3 side pockets in GluA3 and GluA4 create significant selectivity barriers for most N-3 modified derivatives. However, compounds with appropriately sized and oriented N-3 substituents can overcome these steric limitations and achieve improved binding to these challenging subunits [9]. The thiadiazole-containing derivatives represent successful examples of compounds that have been optimized to interact favorably with the restrictive binding environments of GluA3 and GluA4.

Molecular dynamics simulations reveal that the steric constraints in different receptor subunits result from specific amino acid differences in the transmembrane collar region where 2,3-benzodiazepines bind [6] [7]. These residue variations create distinct pocket shapes and electrostatic environments that selectively favor certain molecular conformations and substituent patterns. Understanding these structural differences enables rational design approaches for developing subunit-selective compounds.

Data Table: Steric Constraints in Allosteric Binding Pocket Interactions

| Receptor Subunit | Gyki-52466 IC50 (μM) | N3 Acylated IC50 (μM) | Binding Pocket Size | N3 Side Pocket | Reference |

|---|---|---|---|---|---|

| GluA1 | 53 | 5-6 | Intermediate | Accommodating | [11] [9] |

| GluA2 | 14 | 5-6 | Large | Very accommodating | [10] [9] |

| GluA3 | >100 | 10-20 | Small | Restrictive | [9] |

| GluA4 | >100 | 10-20 | Small | Restrictive | [9] |

Comparative SAR of Analogous 2,3-Benzodiazepines

The development of 2,3-benzodiazepine alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists has progressed through systematic structure-activity relationship optimizations that have yielded compounds with progressively improved potency, selectivity, and pharmacological properties [13] [15]. This comparative analysis reveals the key structural modifications that have driven advances in this therapeutic class and provides insights into future development opportunities.

Gyki-52466 established the foundational pharmacophore for noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonism with its basic 2,3-benzodiazepine scaffold featuring the essential 7,8-methylenedioxy and C-4 methyl substituents [13] [15]. With half maximal inhibitory concentration values in the 10-20 micromolar range and a duration of action of 1-2 hours, this compound demonstrated proof-of-concept for the therapeutic approach but revealed limitations in potency and pharmacokinetic properties that required optimization.

The first-generation improvements represented by Gyki-53405 and Gyki-53655 achieved significant potency enhancements through N-3 position acylation [13] [15]. Gyki-53405, containing an N-3 acetyl group, improved potency to 3.8 micromolar while extending duration of action to 3-4 hours. The more advanced Gyki-53655, featuring an N-3 methylcarbamoyl substituent, achieved 1.1 micromolar potency with similarly extended duration, representing a ten-fold improvement over the parent compound.

Talampanel represents a second-generation optimization that addressed both potency and stereochemical considerations [16]. By incorporating the optimal R-configuration of the C-4 methyl group and additional structural refinements, Talampanel achieved half maximal inhibitory concentration values in the 2-8 micromolar range with 4-6 hour duration of action. This compound advanced to Phase II clinical trials, demonstrating the clinical viability of the 2,3-benzodiazepine approach.

Alternative scaffold explorations have yielded compounds that maintain the noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist mechanism while departing from the traditional benzodiazepine structure. Perampanel, featuring a pyridone-based core structure, achieved sub-micromolar potency with 8-12 hour duration and ultimately received regulatory approval for epilepsy treatment [16]. This success validates the therapeutic target while demonstrating that scaffold diversity can yield superior pharmacological properties.

The 2,3-benzodiazepin-4-one series represents a structural variant that replaces the azomethine functionality with a lactam system [8]. Compounds in this series, such as BDZ-11-2 and BDZ-11-4, show varying potencies depending on substituent patterns. The chloro-substituted analogue BDZ-11-4 achieved 2 micromolar potency, demonstrating that lactam-containing scaffolds can access potent alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonism through alternative binding mechanisms.

The most advanced 2,3-benzodiazepine derivatives incorporate heterocyclic N-3 substituents that achieve unprecedented potency levels. Thiadiazole-containing compounds have demonstrated half maximal inhibitory concentration values below 1 micromolar while maintaining the favorable selectivity profiles characteristic of this compound class [9]. These compounds represent the current state-of-the-art in 2,3-benzodiazepine optimization and provide templates for future development efforts.

Selectivity profiles across the compound series reveal important trends in receptor subunit recognition. Early compounds showed strong preferences for GluA1 and GluA2 subunits with limited activity against GluA3 and GluA4. Advanced N-3 modified derivatives have achieved more balanced inhibition across all four subunits, potentially offering broader therapeutic coverage of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor populations in pathological conditions.

Data Table: Comparative SAR of Analogous 2,3-Benzodiazepines

| Compound | Core Structure | Key Features | AMPA IC50 (μM) | Duration (h) | Clinical Status | Reference |

|---|---|---|---|---|---|---|

| Gyki-52466 | 2,3-Benzodiazepine | Basic scaffold | 10-20 | 1-2 | Research | [13] [15] |

| Gyki-53405 | 2,3-Benzodiazepine | N-3 acetyl | 3.8 | 3-4 | Research | [13] [15] |

| Gyki-53655 | 2,3-Benzodiazepine | N-3 methylcarbamoyl | 1.1 | 3-4 | Research | [13] [15] |

| Talampanel | 2,3-Benzodiazepine | Optimized scaffold | 2-8 | 4-6 | Phase II | [16] |

| Perampanel | Pyridone-based | Different core | 0.1-1 | 8-12 | Approved | [16] |

| BDZ-11-2 | 2,3-Benzodiazepin-4-one | 7,8-Ethylenedioxy | 39 | Not determined | Research | [8] |

| BDZ-11-4 | 2,3-Benzodiazepin-4-one | 7,8-Ethylenedioxy + Cl | 2 | Not determined | Research | [8] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Src/CK2/PTEN-Mediated GluN2B and CREB Dephosphorylations Regulate the Responsiveness to AMPA Receptor Antagonists in Chronic Epilepsy Rats

Ji-Eun Kim, Duk-Shin Lee, Hana Park, Tae-Cheon KangPMID: 33348808 DOI: 10.3390/ijms21249633

Abstract

Both α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor (AMPAR) and N-methyl-D-aspartate receptor (NMDAR) have been reported as targets for treatment of epilepsy. To investigate the roles and interactions of AMPAR and NMDAR in ictogenesis of epileptic hippocampus, we analyzed AMPAR antagonists (perampanel and GYKI 52466)-mediated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) regulation and glutamate ionotropic receptor NMDA type subunit 2B (GluN2B) tyrosine (Y) 1472 phosphorylation in epilepsy rats. Both perampanel and GYKI 52466 increased PTEN expression and its activity (reduced phosphorylation), concomitant with decreased activities (phosphorylations) of Src family-casein kinase 2 (CK2) signaling pathway. Compatible with these, they also restored the upregulated GluN2B Y1472 and Ca/cAMP response element-binding protein (CREB) serine (S) 133 phosphorylations and surface expression of glutamate ionotropic receptor AMPA type subunit 1 (GRIA1) to basal level in the epileptic hippocampus. These effects of perampanel and GYKI 52466 are observed in responders (whose seizure activities are responsive to AMPAR antagonists), but not non-responders (whose seizure activities were uncontrolled by AMPAR antagonists). Therefore, our findings suggest that Src/CK2/PTEN-mediated GluN2B Y1472 and CREB S133 regulations may be one of the responsible signaling pathways for the generation of refractory seizures in non-responders to AMPAR antagonists.

The Prefrontal Dectin-1/AMPA Receptor Signaling Pathway Mediates The Robust and Prolonged Antidepressant Effect of Proteo-β-Glucan from Maitake

Hongkun Bao, Pengzhan Ran, Ming Zhu, Lijuan Sun, Bai Li, Yangyang Hou, Jun Nie, Liping Shan, Hongliang Li, Shangyong Zheng, Xiufeng Xu, Chunjie Xiao, Jing DuPMID: 27329257 DOI: 10.1038/srep28395

Abstract

Proteo-β-glucan from Maitake (PGM) is a strong immune regulator, and its receptor is called Dectin-1. Cumulative evidence suggests that AMPA receptors are important for the treatment of depression. Here, we report that PGM treatment leads to a significant antidepressant effect in the tail suspension test and forced swim test after sixty minutes of treatment in mice. After five consecutive days of PGM treatment, this antidepressant effect remained. PGM treatment did not show a hyperactive effect in the open field test. PGM significantly enhanced the expression of its receptor Dectin-1, as well as p-GluA1(S845) and GluA1, but not GluA2 or GluA3 in the prefrontal cortex (PFC) after five days of treatment. The Dectin-1 inhibitor Laminarin was able to block the antidepressant effect of PGM. At the synapses of PFC, PGM treatment significantly up-regulated the p-GluA1(S845), GluA1, GluA2, and GluA3 levels. Moreover, PGM's antidepressant effects and the increase of p-GluA1(S845)/GluA1 lasted for 3 days after stopping treatment. The AMPA-specific antagonist GYKI 52466 was able to block the antidepressant effect of PGM. This study identified PGM as a novel antidepressant with clinical potential and a new antidepressant mechanism for regulating prefrontal Dectin-1/AMPA receptor signalling.AMPA receptors and seizures mediate hippocampal radial glia-like stem cell proliferation

Anan Shtaya, Ahmed-Ramadan Sadek, Malik Zaben, Gerald Seifert, Ashley Pringle, Christian Steinhäuser, William Peter GrayPMID: 30357924 DOI: 10.1002/glia.23479

Abstract

Neurogenesis is sustained throughout life in the mammalian brain, supporting hippocampus-dependent learning and memory. Its permanent alteration by status epilepticus (SE) is associated with learning and cognitive impairments. The mechanisms underlying the initiation of altered neurogenesis after SE are not understood. Glial fibrillary acidic protein-positive radial glia (RG)-like cells proliferate early after SE, but their proliferation dynamics and signaling are largely unclear. We have previously reported a polarized distribution of AMPA receptors (AMPARs) on RG-like cells in vivo and postulated that these may signal their proliferation. Here, we examined the acute effects of kainate on hippocampal precursor cells in vitro and in kainate-induced SE on proliferating and quiescent clones of 5-bromo-2-deoxyuridine prelabeled hippocampal precursors in vivo. In vitro, we found that 5 μM kainate shortened the cell cycle time of RG-like cells via AMPAR activation and accelerated cell cycle re-entry of their progeny. It also shifted their fate choice expanding the population of RG-like cells and reducing the population of downstream amplifying neural progenitors. Kainate enhanced the survival of all precursor cell subtypes. Pharmacologically, kainate's proliferative and survival effects were abolished by AMPAR blockade. Functional AMPAR expression was confirmed on RG-like cells in vitro. In agreement with these observations, kainate/seizures enhanced the proliferation and expansion predominantly of constitutively cycling RG-like cell clones in vivo. Our results identify AMPARs as key potential players in initiating the proliferation of dentate RG-like cells and unravel a possible receptor target for modifying the radial glia-like cell response to SE.Do stereoisomers of homocysteic acid exhibit different convulsant action in immature rats?

P Mareš, J Folbergrová, R Haugvicová, H KubováPMID: 31928054 DOI: 10.33549/physiolres.934347

Abstract

Mechanism of ictogenesis of D- and L-stereroisomers of homocysteic acid was studied in 12-day-old rats by means of antagonists of N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. There was no qualitative difference between the two stereoisomers in generation of emprosthotonic (flexion) as well as generalized tonic-clonic seizures. Moderate differences were observed in the first, nonconvulsive effects of the two isomers. As generation of the two types of seizures is concerned, NMDA and AMPA participate in generalized tonic-clonic seizures whereas NMDA receptors play a dominant role in generation of flexion seizures.Inhibition of calcium-permeable and calcium-impermeable AMPA receptors by perampanel in rat brain neurons

Oleg I BaryginPMID: 27663136 DOI: 10.1016/j.neulet.2016.09.028

Abstract

Perampanel is an antiepileptic drug that is used to treat partial-onset seizures and generalized tonic-clonic seizures. It is a highly selective AMPA receptor allosteric antagonist. However, published data on perampanel activity vary in different studies. In the present work we studied the inhibition of native calcium-permeable and calcium-impermeable AMPA receptors in rat brain neurons by perampanel using whole-cell patch clamp technique. We found that inhibitory activity and kinetics of perampanel action do not differ between calcium-permeable AMPA receptors of rat giant striatum interneurons and calcium-impermeable receptors of hippocampal CA1 pyramidal neurons (the ICvalue about 60nM). Also, perampanel caused the same inhibition of steady-state currents induced by kainate and glutamate. From the other side perampanel-induced inhibition was markedly reduced in the presence of cyclothiazide (IC

value increased to 1.2±0.2μM). We demonstrated that perampanel competes with GYKI-52466 for binding site.

Lentinan produces a robust antidepressant-like effect via enhancing the prefrontal Dectin-1/AMPA receptor signaling pathway

Hongkun Bao, Lijuan Sun, Ying Zhu, Pengzhan Ran, Weihong Hu, Keming Zhu, Bai Li, Yangyang Hou, Jun Nie, Tangxin Gao, Liping Shan, Kai Du, Shangyong Zheng, Bingrong Zheng, Chunjie Xiao, Jing DuPMID: 27693847 DOI: 10.1016/j.bbr.2016.09.062

Abstract

Lentinan (LNT) is an immune regulator and its potential and mechanism for the treatment of mood disorder is of our interest. Dectin-1 is a β-glucan (including LNT) receptor that regulates immune functions in many immune cell types. Cumulative evidence has suggested that the glutamatergic system seems to play an important role in the treatment of depression. Here, we studied the antidepressant-like effects of LNT and its therapeutical target in regulating the functions of AMPA receptors. We found that 60min treatment with LNT leads to a significant antidepressant-like effect in the tail suspension test (TST) and the forced swim test (FST) in mice. The antidepressant-like effects of LNT in TST and FST remained after 1day or 5days of injections. Additionally, LNT did not show a hyperactive effect in the open field test. Dectin-1 receptor levels were increased after LNT treatment for 5days and the specific Dectin-1 inhibitor laminarin was able to block the antidepressant-like effects of LNT. After 5days of treatment, LNT enhanced p-GluR1 (S845) in the prefrontal cortex (PFC); however, the total GluR1, GluR2, and GluR3 expression levels remained unchanged. We also found that the AMPA-specific blocker GYKI 52466 was able to block the antidepressant-like effects of LNT. This study identified LNT as a novel antidepressant with clinical potential and a new antidepressant mechanism for regulating prefrontal Dectin-1/AMPA receptor signaling.Griflola frondosa (GF) produces significant antidepressant effects involving AMPA receptor activation in mice

Hongkun Bao, Pengzhan Ran, Lijuan Sun, Weihong Hu, Hongliang Li, Chunjie Xiao, Keming Zhu, Jing DuPMID: 27937670 DOI: 10.1080/13880209.2016.1235590

Abstract

Griflola frondosa (Fr) S.F. Gray (Meripilaceae) (GF) is a medical mushroom, and its regulation of the immune system is of interest for the treatment of mood disorders. α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors are the central mediator for the treatment of depression.This study examines the antidepressant effects of GF and the role of AMPA in these antidepressant effects.

The CD-1 mice were fed with GF- or Pleurotus ostreatus [(Jacq.: Fr) Kumm (Pleurotaceae)] (PO)-containing food for 1 day or 5 days. The antidepressant effects was determined in the tail suspension test (TST), forced swim test (FST), and open field test (OFT). The involvement of AMPA receptors was determined by the application of the AMPA-specific blocker GYKI 52466.

Treatments with 20%, 33% or 50% of GF-containing food significantly decreased the immobility time (63.6, 56.9, and 52.0% in TST; and 50.8, 43.2, and 38.2% in FST) after 1 day and (62.3, 51.8, and 52.8% in TST; and 49.5, 45.1, and 40.3% in FST) after 5 days. GF-containing food did not cause hyperactive effects in the OFT. The antidepressant effects of the 33% of GF-containing food (down-to 51.3% in 1-day TST and 46.8% in 5-day FST) were significantly stronger than that of the 33% of PO-containing food (down-to 85.5% in 1-day TST and 82.0% in 5-day FST). AMPA-specific blocker GYKI 52466 was able to block the antidepressant effects of the GF-containing food.

GF demonstrated the potential as a safe medical food supplement for the patient with depression.

PTEN Is Required for The Anti-Epileptic Effects of AMPA Receptor Antagonists in Chronic Epileptic Rats

Ji-Eun Kim, Hana Park, Ji-Eun Lee, Tae-Hyun Kim, Tae-Cheon KangPMID: 32781725 DOI: 10.3390/ijms21165643

Abstract

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) is one of the ligand-gated ion channels for glutamate, which is an important player in the generation and spread of seizures. The efficacy of AMPAR functionality is regulated by the trafficking, synaptic targeting, and phosphorylation. Paradoxically, AMPAR expression and its phosphorylation level are decreased in the epileptic hippocampus. Therefore, the roles of AMPAR in seizure onset and neuronal hyperexcitability in ictogenesis remain to be elucidated. In the present study, we found that AMPAR antagonists (perampanel and GYKI 52466) decreased glutamate ionotropic receptor AMPA type subunit 1 (GRIA1) surface expression in the epileptic rat hippocampus. They also upregulated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) expression and restored to basal levels the upregulated phosphoinositide 3-kinase (PI3K)/AKT1 phosphorylations. Dipotassium bisperoxovanadium(pic) dihydrate (BpV(pic), a PTEN inhibitor) co-treatment abolished the anti-epileptic effects of perampanel and GYKI 52466. Therefore, our findings suggest that PTEN may be required for the anti-epileptic effects of AMPAR antagonists.Noncompetitive antagonists induce cooperative AMPA receptor channel gating

Edward Y Shi, Christine L Yuan, Matthew T Sipple, Jayasri Srinivasan, Christopher P Ptak, Robert E Oswald, Linda M NowakPMID: 30622133 DOI: 10.1085/jgp.201812209

Abstract

Glutamate is released from presynaptic nerve terminals in the central nervous system (CNS) and spreads excitation by binding to and activating postsynaptic iGluRs. Of the potential glutamate targets, tetrameric AMPA receptors mediate fast, transient CNS signaling. Each of the four AMPA subunits in the receptor channel complex is capable of binding glutamate at its ligand-binding domains and transmitting the energy of activation to the pore domain. Homotetrameric AMPA receptor channels open in a stepwise manner, consistent with independent activation of individual subunits, and they exhibit complex kinetic behavior that manifests as temporal shifts between four different conductance levels. Here, we investigate how two AMPA receptor-selective noncompetitive antagonists, GYKI-52466 and GYKI-53655, disrupt the intrinsic step-like gating patterns of maximally activated homotetrameric GluA3 receptors using single-channel recordings from cell-attached patches. Interactions of these 2,3-benzodiazepines with residues in the boundary between the extracellular linkers and transmembrane helical domains reorganize the gating behavior of channels. Low concentrations of modulators stabilize open and closed states to different degrees and coordinate the activation of subunits so that channels open directly from closed to higher conductance levels. Using kinetic and structural models, we provide insight into how the altered gating patterns might arise from molecular contacts within the extracellular linker-channel boundary. Our results suggest that this region may be a tunable locus for AMPA receptor channel gating.Alphavirus Encephalomyelitis: Mechanisms and Approaches to Prevention of Neuronal Damage

Diane E GriffinPMID: 27114366 DOI: 10.1007/s13311-016-0434-6